molecular formula C20H23ClN2O4 B2914135 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-18-2

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2914135
CAS No.: 2034291-18-2
M. Wt: 390.86
InChI Key: DTEVZAYQOYXKST-UHFFFAOYSA-N
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Description

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure substituted with a piperidine ring and a chlorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and an acylating agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridinone core.

    Attachment of the Benzoyl Group: The benzoyl group, specifically 5-chloro-2-methoxybenzoyl, can be attached through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may serve as a probe to study receptor-ligand interactions or enzyme activity due to its potential binding affinity.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-chlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • 4-((1-(5-chloro-2-methylbenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Uniqueness

The uniqueness of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVZAYQOYXKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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